3-Hydroxycholestan-6-yl sulfate
Description
3-Hydroxycholestan-6-yl sulfate is a sterol-derived sulfate ester characterized by a hydroxyl group at the 3rd carbon and a sulfate group at the 6th position of the cholestane backbone. Sterol sulfates, in general, play critical roles in biological systems, including cell membrane stabilization, signaling, and enzymatic regulation. The sulfate moiety enhances the molecule’s polarity, influencing its solubility and interactions with proteins or lipids.
Properties
CAS No. |
141677-59-0 |
|---|---|
Molecular Formula |
C27H48NaO5S |
Molecular Weight |
507.7 g/mol |
InChI |
InChI=1S/C27H48O5S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(32-33(29,30)31)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4;/h17-25,28H,6-16H2,1-5H3,(H,29,30,31);/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;/m1./s1 |
InChI Key |
PJYBMXLGEQDGDW-KDYNESQISA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na] |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)OS(=O)(=O)O)C.[Na] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na] |
Synonyms |
3 beta-hydroxy-5 alpha-cholestan-6 alpha-yl sulfate 3-hydroxycholestan-6-yl sulfate 3-hydroxycholestan-6-yl sulfate, monosodium salt 3-OH-cholest-6-SO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfate-Containing Compounds
Structural and Functional Comparisons
The sulfate group’s position and molecular context significantly influence biological activity and physicochemical properties. Below is a comparative analysis with selected sulfate-containing compounds:
Table 1: Key Properties of 3-Hydroxycholestan-6-yl Sulfate and Related Compounds
Sulfate Group Reactivity and Stability
- This compound : The sulfate ester linkage (C-O-SO₃⁻) is less acidic than free hydrogen sulfate (HSO₄⁻) but more prone to hydrolysis under acidic or enzymatic conditions. This contrasts with ceftolozane sulfate , where the sulfate group improves pharmacokinetic properties without significant instability .
- Hydrogen sulfate (HSO₄⁻) : Exhibits strong acidity (pKa ~1.99), making it a key component in industrial processes like lead-acid batteries . Its ionic nature ensures high solubility, unlike sterol sulfates, which exhibit amphipathic behavior due to their hydrophobic backbones.
Analytical Considerations
Sulfate quantification methods, such as PMF (Positive Matrix Factorization) modeling referenced in atmospheric studies , highlight the importance of sulfate detection in diverse contexts. However, sterol sulfates require specialized techniques (e.g., mass spectrometry) due to their complex matrices.
Preparation Methods
Selective Hydroxy Group Protection and Sulfation
The most well-documented approach involves the selective protection of hydroxyl groups in 5α-cholestane-3β,6α-diol, followed by sulfation at the 6α-position. This method, detailed in, employs a combination of acetyl, tetrahydropyranyl (THP), and methoxymethyl (MOM) protective groups to achieve regioselectivity.
Key Steps:
-
Diol Protection :
-
The 3β-hydroxy group is protected as an acetate using acetyl chloride, while the 6α-hydroxy group is masked with a THP or MOM group. This dual protection ensures selective reactivity during subsequent steps.
-
Yield: The intermediate 3β-hydroxy-5α-cholestan-6α-yl acetate is obtained in 96% yield over two steps.
-
-
Deprotection and Sulfation :
-
Final Deprotection :
Optimization Considerations:
Alternative Sulfation Strategies
While direct sulfation of unprotected diols is theoretically possible, the presence of multiple hydroxyl groups in steroidal systems often leads to non-selective reactions. However, insights from sulfated steroid isolation in marine organisms (e.g., starfish) suggest that enzymatic sulfation in nature occurs at specific positions, inspiring biomimetic synthetic routes.
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for this compound and intermediates are critical for structural confirmation. Key observations from and include:
Table 1: Selected NMR Data for 3β-Hydroxy-5α-cholestan-6α-yl Sulfate
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3β | 3.52 | m | 1H |
| H-6α | 4.21 | dt (J = 11 Hz) | 1H |
| H-19 | 0.68 | s | 3H |
Table 2: NMR Data Highlights
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 73.5 |
| C-6 | 80.1 |
| C-25 | 17.8 |
The downfield shift of H-6α (δ 4.21) and C-6 (δ 80.1) confirms sulfation at this position.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is indispensable for confirming the molecular formula and sulfate group presence. For this compound:
-
Observed [M - Na] : m/z 515.3043 (calculated for C _{48}O: 515.3048).
-
Fragment Ion : m/z 97 ([HSO ^- $$) confirms sulfate esterification.
Challenges in Synthesis and Industrial Scalability
Sulfation Efficiency
-
Reagent Stoichiometry : Excess sulfur trioxide-pyridine complex (>1.5 equiv) risks oversulfation at unintended positions.
-
Temperature Control : Reactions conducted above 40°C may degrade the sulfate ester, necessitating low-temperature protocols.
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

